

Solubility Profile of Salbutamol-d9: A Technical Guide

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Compound of Interest

Compound Name: *Salbutamol-d9 Hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Salbutamol-d9, a deuterated analog of the short-acting β 2-adrenergic receptor agonist Salbutamol. Understanding the solubility of this compound is critical for its application as an internal standard in pharmacokinetic and metabolic studies, as well as for its use in various in vitro and in vivo research settings. This document outlines quantitative and qualitative solubility data in common laboratory solvents, details established experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Introduction to Salbutamol-d9

Salbutamol-d9 is a stable isotope-labeled version of Salbutamol, where nine hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantification of Salbutamol in biological matrices using mass spectrometry-based methods like GC-MS or LC-MS. The physical and chemical properties of Salbutamol-d9 are very similar to those of Salbutamol, with minor differences in molecular weight.

Solubility of Salbutamol-d9

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. For research applications, knowing the solubility in various solvents is essential for preparing stock solutions and conducting experiments.

The following table summarizes the available solubility data for Salbutamol-d9 and its non-deuterated counterpart, Salbutamol. It is important to note that the solubility of a deuterated compound is generally very similar to its non-deuterated form, but minor differences can exist. The data presented here has been compiled from various sources and should be considered as a guide. Experimental determination of solubility under specific laboratory conditions is always recommended.

Solvent	Salbutamol-d9 Solubility	Salbutamol Solubility	Temperature (°C)	Notes
Dimethyl Sulfoxide (DMSO)	100 mg/mL	~5 mg/mL[1], ~7 mg/mL[2]	Not Specified	Hygroscopic nature of DMSO can impact solubility; using newly opened DMSO is recommended.
Methanol	Slightly Soluble[3]	~50 mg/mL	Not Specified	A study on Salbutamol showed it to be highly soluble in methanol[4].
Ethanol	Not Specified	~10 mg/mL[1], Soluble[5][6]	25[7]	Solubility of Salbutamol increases with a higher ethanol fraction in ethanol-water mixtures[7][8].
Water	Slightly Soluble[3]	Sparingly soluble[5][6], ~14.1 mg/mL[9], Freely soluble (Sulfate salt)[10]	25[5]	The solubility of the sulfate salt is significantly higher in water[8][10][11].
Dimethylformamide (DMF)	Not Specified	~10 mg/mL[1]	Not Specified	
Phosphate-Buffered Saline (PBS) pH 7.2	Not Specified	~5 mg/mL[1]	Not Specified	

Note on Data Variability: The solubility values presented are approximate and can vary depending on the experimental conditions such as temperature, pH, and the physical form of the solute (e.g., crystalline vs. amorphous).

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound^{[12][13][14][15]}. This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. At this point, the solution is saturated, and the concentration of the dissolved compound represents its equilibrium solubility.

Materials and Equipment

- Salbutamol-d9 (solid form)
- Selected solvents (e.g., DMSO, methanol, ethanol, water)
- Volumetric flasks and pipettes
- Scintillation vials or other suitable containers with secure caps
- Orbital shaker or other agitation device with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or a UV-Vis spectrophotometer

Procedure

- Preparation:
 - Accurately weigh an excess amount of Salbutamol-d9 into a vial. The excess amount ensures that a saturated solution is formed.
 - Add a precise volume of the chosen solvent to the vial.
- Equilibration:
 - Securely cap the vial to prevent solvent evaporation.
 - Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-250 rpm).
 - Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours. The exact time should be determined by preliminary experiments to ensure equilibrium is reached.
- Phase Separation:
 - After equilibration, remove the vial from the shaker and allow it to stand to let the undissolved solid settle.
 - To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter. This step is crucial to avoid including any undissolved particles in the subsequent analysis.
- Sample Preparation for Analysis:
 - Carefully take an aliquot of the clear, saturated supernatant.
 - Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
- Quantification:

- Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of Salbutamol-d9[16][17][18].
- Prepare a calibration curve using standard solutions of Salbutamol-d9 of known concentrations.
- Calculate the concentration of Salbutamol-d9 in the original saturated solution by applying the dilution factor.

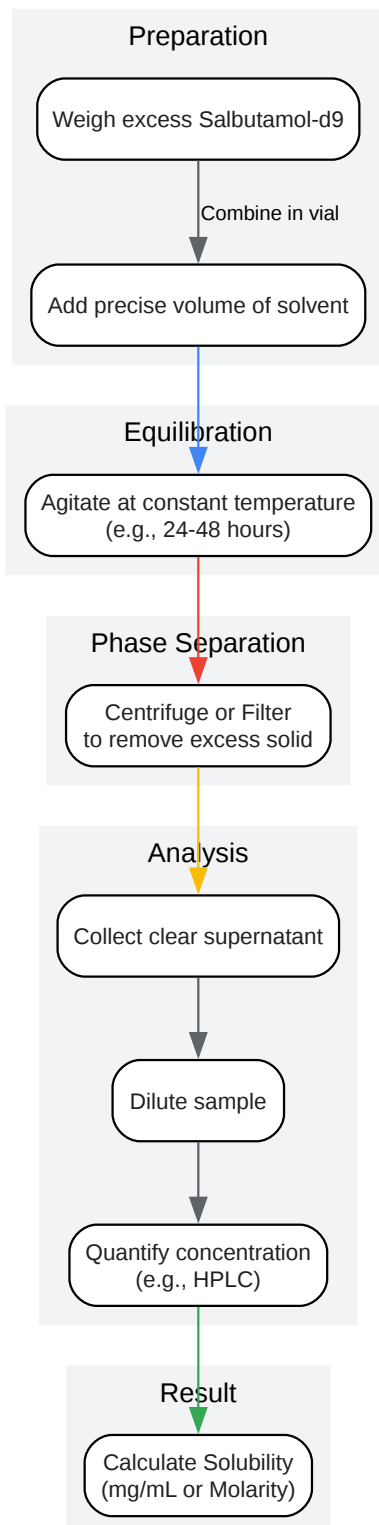
Thermodynamic vs. Kinetic Solubility

It is important to distinguish between thermodynamic and kinetic solubility. The shake-flask method described above measures thermodynamic solubility, which is the true equilibrium solubility. Kinetic solubility, on the other hand, is often measured in high-throughput screening and involves dissolving the compound in an organic solvent (like DMSO) first and then adding it to an aqueous buffer. This can sometimes lead to supersaturated solutions and higher apparent solubility values[14][19]. For accurate characterization, thermodynamic solubility is preferred.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of Salbutamol-d9.

Workflow for Shake-Flask Solubility Determination

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Caption: Shake-Flask Method Workflow.

Conclusion

This technical guide provides essential information on the solubility of Salbutamol-d9 for researchers and drug development professionals. The provided data table offers a quick reference for solubility in common solvents, while the detailed experimental protocol for the shake-flask method serves as a practical guide for accurate solubility determination. The visual workflow further clarifies the experimental process. For critical applications, it is always recommended to experimentally verify the solubility of Salbutamol-d9 under the specific conditions of your study.

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